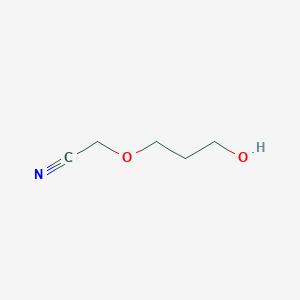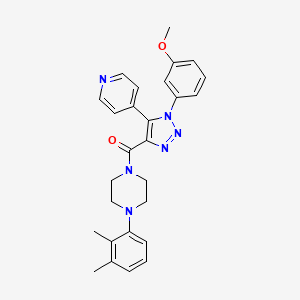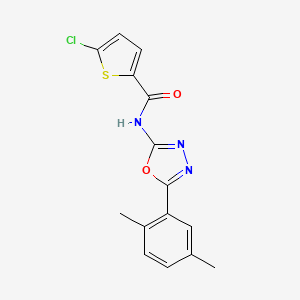
3-Methyl-7-(naphthalen-1-ylmethyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-(naphthalen-1-ylmethyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmitter release. MRS2500 has been widely used in scientific research to investigate the role of the P2Y1 receptor in these processes.
科学的研究の応用
Antifungal and Antibacterial Applications
One study highlighted the synthesis of naphthalene derivatives with potent antifungal and antibacterial activities. These compounds were synthesized using a green methodology approach and evaluated for their antifungal and antibacterial properties, showing better activity than clinically prevalent drugs like Fluconazole and Amphotericin-B against specific pathogens (Tandon et al., 2010).
Anticancer Activity
Another significant application is in the development of anticancer drugs. Research on hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety showed promising anticancer activity on selected cancer cell lines. Docking studies suggested these compounds could serve as promising scaffolds for the development of thymidine phosphorylase inhibitors (Zagórska et al., 2021).
Polymer Synthesis
The compound has also found applications in the synthesis of polymers. A study reported the synthesis of novel urazole containing 3-hydroxynaphthalene group and its reaction with diisocyanates to prepare new soluble poly(urea-urethane)s, highlighting an efficient method for polymer preparation using room temperature ionic liquids and microwave irradiation (Mallakpour & Rafiee, 2007).
Chemosensors
Research into chemosensors has utilized naphthoquinone-based compounds for detecting transition metal ions. These compounds coordinate to metal ions, displaying remarkable selectivity towards Cu2+ ions and are useful in developing new materials for chemical sensing applications (Gosavi-Mirkute et al., 2017).
特性
IUPAC Name |
3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-3-11-28-12-14-29(15-13-28)23-25-21-20(22(31)26-24(32)27(21)2)30(23)16-18-9-6-8-17-7-4-5-10-19(17)18/h4-10H,3,11-16H2,1-2H3,(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPNAVWNPKUVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2423970.png)

![4-(trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2423973.png)
![5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide](/img/structure/B2423974.png)



![n-[2-(Dimethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B2423983.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2423984.png)



